molecular formula C13H9F3N2O B2450721 N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 25617-45-2

N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No. B2450721
CAS RN: 25617-45-2
M. Wt: 266.223
InChI Key: MPAHMZGMAHNWPG-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another method involves the protection of nitrogen, adding 1mol% Pd (dba) 2 and 2mol% ligand [IV] to the reaction tube, then adding nicotinamide and potassium carbonate, replacing the air with nitrogen three times, then adding tert-butanol deoxygenated by ultrasound and replacing with nitrogen, then adding p-chloro Trifluorotoluene, nitrogen replacement three times, temperature rise to 95 °C, reaction 5h, gas phase detection, conversion rate 99.4% .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis . The solvent was concentrated and the residue was purified by silica gel chromatography to afford the white solid .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

1. Inhibitory Activity on Transcription Factors

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a related compound, has been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential therapeutic applications in conditions where these pathways are relevant (Palanki et al., 2000).

2. Antifungal Activity

N-(Substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated moderate antifungal activities against phytopathogenic fungi. This indicates potential utility in agricultural or pharmaceutical antifungal applications (Wu et al., 2012).

3. Glycine Transporter 1 Inhibition

Compounds structurally similar to N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, indicating potential applications in neuropsychiatric disorders (Yamamoto et al., 2016).

4. Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

5. Kinase Inhibition for Cancer Treatment

Structurally related N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors, suggesting applications in cancer therapy (Schroeder et al., 2009).

6. Androgen Receptor Antagonism

Compounds like (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) have demonstrated potent antiandrogenic activity, which can be crucial in prostate cancer monotherapy (Kinoyama et al., 2006).

7. Antimicrobial Properties

Several derivatives have been synthesized with notable antimicrobial activities against bacterial and fungal strains, which indicates potential for developing new antimicrobial agents (Rathod & Solanki, 2018).

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-5-11(6-4-10)18-12(19)9-2-1-7-17-8-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAHMZGMAHNWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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